4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(2-Benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-benzoyl-4-chlorophenyl hydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with methyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory synthesis route to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2-Benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The triazole ring can interact with metal ions, affecting enzymatic activity. These interactions can disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzoyl-4-chlorophenyl hydrazine
- 5-Methyl-4H-1,2,4-triazole-3-thiol
- 4-Chlorophenyl triazole derivatives
Uniqueness
4-(2-Benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is unique due to the combination of its benzoyl, chlorophenyl, and triazole moieties. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the benzoyl group enhances its lipophilicity, which can improve its ability to cross cell membranes .
Properties
Molecular Formula |
C16H12ClN3OS |
---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
[5-chloro-2-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C16H12ClN3OS/c1-10-18-19-16(22)20(10)14-8-7-12(17)9-13(14)15(21)11-5-3-2-4-6-11/h2-9H,1H3,(H,19,22) |
InChI Key |
QXQJBRQKNAXKQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=S)N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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